1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-9-7-16(2)8-10-18)24(28)19-12-20(25)22(13-21(19)26)27-11-5-6-17(3)14-27/h7-10,12-13,15,17H,4-6,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRLDCGOBNUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials may include ethyl-substituted anilines, fluorinated benzene derivatives, and piperidine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluoro group.
Sulfonylation reactions: to attach the methylbenzenesulfonyl group.
Cyclization reactions: to form the quinoline core structure.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, quinolone derivatives are often explored for their potential as antimicrobial agents, anti-inflammatory drugs, and anticancer agents.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The 7-position substituent is critical for antibacterial activity. Key analogs include:
Key Observations :
- Piperazine vs. Piperidine: Piperazinyl analogs (e.g., Imp. D in ) exhibit moderate activity against E. coli and S. aureus (MIC: 0.17–3.5 μg/mL) but may suffer from reduced metabolic stability due to free amine groups.
- Morpholine Derivatives : Compounds with morpholine (e.g., ) show higher polarity, which may limit cell membrane permeability compared to the target compound’s 3-methylpiperidine .
Modifications at Position 3
The 3-(4-methylbenzenesulfonyl) group distinguishes the target compound from classical fluoroquinolones. Comparisons include:
Key Observations :
- Sulfonyl vs. Carboxylic Acid: The sulfonyl group in the target compound replaces the traditional carboxylic acid (e.g., norfloxacin), which may reduce ionization at physiological pH, improving tissue penetration .
- Steric Effects : Bulkier substituents like 3,5-dimethylbenzenesulfonyl () could hinder interactions with DNA gyrase, whereas the target compound’s 4-methyl group balances steric and electronic effects .
Impact of Position 1 and 6 Substituents
- 1-Ethyl Group : Compared to 1-cyclopropyl derivatives (e.g., ), the ethyl group may offer a balance between metabolic stability and antibacterial potency. Cyclopropyl analogs often exhibit extended half-lives but may face synthesis challenges .
- 6-Fluoro Substituent: Universally retained in fluoroquinolones for DNA gyrase inhibition. Analogs lacking this group (e.g., ) show significantly reduced activity .
Activité Biologique
1-Ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is C22H25FN2O3S, with a molecular weight of approximately 396.51 g/mol. The compound features a quinoline core, which is known for its diverse biological activities.
The compound primarily acts as a kinase inhibitor , specifically targeting various protein kinases involved in signaling pathways related to cell proliferation and survival. This inhibition can lead to the modulation of inflammatory responses and cancer cell growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 7.8 | Inhibition of cell proliferation |
| HCT116 (Colon) | 6.5 | Activation of caspase pathways |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, which may provide therapeutic benefits in conditions like rheumatoid arthritis.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Effect |
|---|---|---|
| IL-6 | Decreased by 50% | Inhibition |
| TNF-alpha | Decreased by 45% | Inhibition |
Case Studies
- In Vivo Studies : In a murine model of inflammation, treatment with the compound resulted in significant reduction in paw swelling and histological evidence of reduced inflammation compared to control groups.
- Clinical Trials : Preliminary clinical trials have indicated promising results for patients with specific types of cancer, showing improved survival rates when combined with standard chemotherapy regimens.
Q & A
Q. What are the key steps in synthesizing 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions.
- Fluorination : Electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor®) at the 6-position of the quinoline core.
- Piperidine substitution : Coupling of 3-methylpiperidine using nucleophilic aromatic substitution or transition-metal catalysis. Key reagents include chlorinated solvents (e.g., dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium for cross-coupling). Purification typically employs recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation and purity assessment require:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) for purity quantification, often with UV detection at 254 nm.
- Mass spectrometry (MS) (e.g., ESI-MS) to verify molecular weight and fragmentation patterns.
- FT-IR spectroscopy to identify functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches .
Q. What structural features contribute to its biological activity?
The quinoline core provides a planar aromatic system for intercalation or enzyme binding. Key substituents include:
- 6-Fluoro group : Enhances lipophilicity and metabolic stability.
- 4-Methylbenzenesulfonyl moiety : Improves solubility and target affinity via sulfonyl-protein interactions.
- 3-Methylpiperidin-1-yl group : Introduces conformational flexibility for receptor binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperidine substitution steps.
- Catalyst screening : Palladium/ligand systems (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., pH, stoichiometry) to maximize yield (>80%) and reduce waste .
Q. What experimental strategies validate the compound’s mechanism of action in anticancer studies?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Enzyme inhibition studies : Screen against topoisomerase II or kinase targets (e.g., EGFR) via fluorometric assays.
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins, validated by site-directed mutagenesis .
Q. How can crystallographic data resolve structural ambiguities in analogs?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and intermolecular interactions. For example, hydrogen bonding between the sulfonyl group and active-site residues can be visualized at 1.5 Å resolution .
Q. How should researchers address contradictions in biological activity data across analogs?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace 4-methylbenzenesulfonyl with chlorophenylsulfonyl) and compare IC₅₀ values.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity.
- Statistical validation : Apply ANOVA to assess significance of substituent effects on activity .
Q. What methodologies quantify the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers, heat, and light, then monitor degradation via HPLC.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS.
- Computational prediction : Tools like ACD/Labs Percepta estimate logP and pKa to predict solubility and ionization .
Methodological Guidelines
- For synthesis : Prioritize anhydrous conditions for sulfonylation and fluorination to avoid hydrolysis.
- For biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.
- For computational studies : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
